molecular formula C22H25ClN2O4S B4858464 2-({3-[(3-Chlorophenyl)carbamoyl]-4-ethyl-5-methylthiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid

2-({3-[(3-Chlorophenyl)carbamoyl]-4-ethyl-5-methylthiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid

Cat. No.: B4858464
M. Wt: 449.0 g/mol
InChI Key: MWPUHFRDEDZMKG-UHFFFAOYSA-N
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Description

2-({3-[(3-Chlorophenyl)carbamoyl]-4-ethyl-5-methylthiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiophene ring substituted with a chlorophenyl group, an ethyl group, and a methyl group, as well as a cyclohexanecarboxylic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(3-Chlorophenyl)carbamoyl]-4-ethyl-5-methylthiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the thiophene ring, introduction of the chlorophenyl group, and subsequent functionalization to introduce the carbamoyl and carboxylic acid groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry approaches may also be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-({3-[(3-Chlorophenyl)carbamoyl]-4-ethyl-5-methylthiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new functional groups or modify existing ones.

Scientific Research Applications

2-({3-[(3-Chlorophenyl)carbamoyl]-4-ethyl-5-methylthiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition, protein binding, and other biochemical processes.

    Medicine: The compound’s potential therapeutic properties, such as anti-inflammatory or anticancer activity, can be explored through preclinical and clinical studies.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties tailored to industrial applications.

Mechanism of Action

The mechanism of action of 2-({3-[(3-Chlorophenyl)carbamoyl]-4-ethyl-5-methylthiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity, specificity, and effects on cellular processes are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-({3-[(3-Chlorophenyl)carbamoyl]-4-ethyl-5-methylthiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid include other thiophene derivatives with carbamoyl and carboxylic acid groups. Examples include:

  • 2-({3-[(3-Bromophenyl)carbamoyl]-4-ethyl-5-methylthiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid
  • 2-({3-[(3-Fluorophenyl)carbamoyl]-4-ethyl-5-methylthiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both carbamoyl and carboxylic acid groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[[3-[(3-chlorophenyl)carbamoyl]-4-ethyl-5-methylthiophen-2-yl]carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O4S/c1-3-15-12(2)30-21(18(15)20(27)24-14-8-6-7-13(23)11-14)25-19(26)16-9-4-5-10-17(16)22(28)29/h6-8,11,16-17H,3-5,9-10H2,1-2H3,(H,24,27)(H,25,26)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPUHFRDEDZMKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)NC2=CC(=CC=C2)Cl)NC(=O)C3CCCCC3C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-({3-[(3-Chlorophenyl)carbamoyl]-4-ethyl-5-methylthiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid
Reactant of Route 2
2-({3-[(3-Chlorophenyl)carbamoyl]-4-ethyl-5-methylthiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid
Reactant of Route 3
2-({3-[(3-Chlorophenyl)carbamoyl]-4-ethyl-5-methylthiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid
Reactant of Route 4
2-({3-[(3-Chlorophenyl)carbamoyl]-4-ethyl-5-methylthiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid
Reactant of Route 5
Reactant of Route 5
2-({3-[(3-Chlorophenyl)carbamoyl]-4-ethyl-5-methylthiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid
Reactant of Route 6
2-({3-[(3-Chlorophenyl)carbamoyl]-4-ethyl-5-methylthiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid

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